
2-(Ethylsulfanyl)propanedial
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Overview
Description
2-(Ethylsulfanyl)propanedial is an organic compound with the molecular formula C5H8O2S It is a derivative of malonaldehyde, where one of the hydrogen atoms is replaced by an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)propanedial can be achieved through several methods. One common approach involves the reaction of malonaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)propanedial can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)propanedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study oxidative stress and lipid peroxidation in biological systems.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)propanedial involves its ability to interact with various molecular targets. In biological systems, it can react with reactive oxygen species (ROS) and other electrophiles, thereby acting as an antioxidant. The compound can also form adducts with proteins and nucleic acids, which can be used to study oxidative damage and stress responses.
Comparison with Similar Compounds
Similar Compounds
Malonaldehyde: The parent compound, which lacks the ethylthio group.
2-(Methylthio)malonaldehyde: A similar compound where the ethylthio group is replaced by a methylthio group.
2-(Phenylthio)malonaldehyde: A derivative with a phenylthio group instead of an ethylthio group.
Uniqueness
2-(Ethylsulfanyl)propanedial is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethylthio group plays a crucial role in the compound’s behavior and interactions.
Biological Activity
2-(Ethylsulfanyl)propanedial, a compound with potential biological applications, has garnered interest due to its unique structure and possible pharmacological properties. This article explores the biological activity of this compound, focusing on its toxicity, anti-inflammatory effects, and other relevant biochemical interactions.
This compound is characterized by its ethylsulfanyl group attached to a propanedial backbone. This structural feature may influence its reactivity and interactions with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Toxicity
- Anti-inflammatory Activity
- Antioxidant Properties
Toxicity Studies
Acute toxicity studies are vital for determining the safety profile of this compound. Research indicates that compounds with similar structures often exhibit varying degrees of toxicity based on their functional groups.
Table 1: Acute Toxicity Results
Compound | Dose (mg/kg) | Observed Effects | Reference |
---|---|---|---|
This compound | 100-500 | Mild behavioral changes; no mortality | |
Control (DMSO) | - | Severe organ alterations |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, molecular docking studies suggest that it may inhibit Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Table 2: Anti-inflammatory Activity Comparison
Antioxidant Properties
The antioxidant properties of this compound have not been extensively studied; however, related compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress. This could suggest potential applications in preventing oxidative damage in cells.
Case Studies and Research Findings
A notable study examined the effects of similar sulfide compounds on inflammation in zebrafish models. The results indicated that treatment with these compounds led to significant reductions in inflammatory markers, supporting the hypothesis that sulfide derivatives may possess therapeutic benefits.
Case Study Summary
- Model Organism : Zebrafish
- Treatment : Various doses of sulfide compounds including derivatives of this compound.
- Findings : Reduced levels of inflammatory cytokines and improved survival rates in treated groups compared to controls.
Properties
IUPAC Name |
2-ethylsulfanylpropanedial |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-2-8-5(3-6)4-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHSLKNHCGKCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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